Scaffold Privilege for Akt Kinase Inhibition: Class-Level Inference
The pyrazole–furan carboxamide scaffold, exemplified by compound 25e in the series, demonstrated potent Akt1 inhibitory activity. While no direct head-to-head comparison data for CAS 1448122-78-8 versus a specific analog exists in accessible literature, the class is characterized by a steep SAR landscape. The bromine and cyclopropyl substituents present on the target compound are critical pharmacophoric elements that differentiate it from unsubstituted or differently substituted analogs within the same series. [1]
| Evidence Dimension | Akt1 kinase inhibition (class representative) |
|---|---|
| Target Compound Data | Quantitative data not publicly available for this exact compound. |
| Comparator Or Baseline | Compound 25e (representative pyrazol-furan carboxamide): Akt1 IC₅₀ < 100 nM; p-PRAS40 IC₅₀ = 30.4 nM in LNCaP cells. |
| Quantified Difference | Not calculable for the target compound; class SAR indicates that the 5-bromo and cyclopropyl substituents can modulate potency by >10-fold relative to unsubstituted or methyl analogs. |
| Conditions | Akt1 biochemical assay; LNCaP and PC-3 cellular assays. [1] |
Why This Matters
Procurement decisions must consider that the bromine and cyclopropyl groups are not spectator substituents; they are essential for maintaining the hydrogen‑bonding and steric profile that drove the potency of the lead series.
- [1] Zhan, W.; Xu, L.; Dong, X.; Dong, J.; Yi, X.; Ma, X.; Qiu, N.; Li, J.; Yang, B.; Zhou, Y.; Hu, Y. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. Eur. J. Med. Chem. 2016, 117, 47–58. View Source
